Navigating the Landscape of 2-Anilino-4-oxo-4,5-dihydrofuran-3-carboxylic Acid and Its Derivatives: A Technical Guide for Researchers
Navigating the Landscape of 2-Anilino-4-oxo-4,5-dihydrofuran-3-carboxylic Acid and Its Derivatives: A Technical Guide for Researchers
An In-depth Exploration of a Promising Scaffold in Drug Discovery
Executive Summary
The quest for novel therapeutic agents has led researchers to explore a diverse array of chemical scaffolds. Among these, the 4,5-dihydrofuran-3-carboxylate core has emerged as a structure of significant interest, demonstrating a range of biological activities. This technical guide provides a comprehensive overview of "2-Anilino-4-oxo-4,5-dihydrofuran-3-carboxylic acid" and, more specifically, its extensively studied ethyl ester derivative, Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate. Due to a greater availability of published data, this guide will focus on the synthesis, physicochemical properties, and biological activities of the ethyl ester, while also providing a scientific rationale for its potential conversion to the parent carboxylic acid. This document is intended for researchers, scientists, and professionals in the field of drug development who are seeking to understand and leverage the therapeutic potential of this chemical class.
Introduction: The Dihydrofuran Carboxylate Scaffold
The furan ring system is a fundamental heterocyclic motif present in numerous natural products and synthetic compounds with diverse pharmacological properties. The partially saturated 4,5-dihydrofuran ring, particularly when functionalized with a carboxylate group at the 3-position and an anilino moiety at the 2-position, presents a unique electronic and steric environment conducive to interactions with biological targets. While direct and extensive research on 2-Anilino-4-oxo-4,5-dihydrofuran-3-carboxylic acid is limited in publicly accessible literature, its ethyl ester, Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate, has been synthesized and evaluated for its potential as an anti-cancer agent.[1] This guide will therefore use the ethyl ester as the primary subject of discussion, recognizing it as a direct precursor and a valuable tool for investigating the biological potential of this scaffold.
Synthesis and Chemical Properties
The synthesis of Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate has been reported through a multi-step process. A common synthetic route involves the reaction of an aniline with a suitable dihydrofuran precursor.
Synthetic Protocol for Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate
A reported synthesis for a derivative involves the reaction of 4-(benzyloxy)aniline with ethyl 2-chloro-4-oxo-4,5-dihydrofuran-3-carboxylate in the presence of a base like triethylamine.[2] A more general and detailed synthesis of the unsubstituted title compound, referred to as compound 131 in one study, is outlined below.[1]
Step 1: Synthesis of Ethyl 2-ethoxy-4-oxo-4,5-dihydrofuran-3-carboxylate
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A mixture of diethyl malonate (32.0 g, 0.2 mol) in 50 ml of tetrahydrofuran (THF) is prepared.
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Chloroacetyl chloride (11.3 g, 0.1 mol) in 100 ml of THF is added to the diethyl malonate solution.
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The reaction mixture is incubated at 10–12°C for 1 hour, followed by heating at 40–45°C for 1 hour.
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Upon cooling, the intermediate, ethyl 2-ethoxy-4-oxo-4,5-dihydrofuran-3-carboxylate, is produced.
Step 2: Synthesis of Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate
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The ethoxy group in the intermediate is substituted with aniline.
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The reaction mixture is stirred at room temperature for 1 hour.
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The mixture is then heated on a water bath at 80°C for 3 hours.
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The progress of the reaction is monitored by thin-layer chromatography (TLC).
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After completion, 100 cc of ice water is added to the reaction mixture to induce precipitation.
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The resulting precipitate is recrystallized from 90% ethanol to yield white crystals of Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate.
This two-step synthesis provides a reliable method for accessing the target ethyl ester, which serves as a crucial starting material for further biological and chemical investigations.
Synthesis Workflow
Caption: Synthetic pathway to Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate.
Physicochemical Properties
The physicochemical properties of Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate are crucial for its handling, formulation, and biological activity.
| Property | Value | Source |
| Appearance | White crystals | [1] |
| Melting Point | 115–116°C | [1] |
| Yield | 74% | [1] |
These properties indicate a stable, crystalline solid that can be isolated in high purity, making it suitable for detailed biological evaluation.
Biological Activity and Therapeutic Potential
The primary therapeutic potential of Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate and its derivatives lies in their anti-cancer properties.[1][2]
Anti-proliferative and Apoptotic Effects
Research has demonstrated that Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate (referred to as compound 131) exhibits significant anti-proliferative activity against human promyelocytic leukemia (HL-60) cells.[1] The compound was found to induce apoptosis, a form of programmed cell death, in these cancer cells.[1]
The mechanism of action involves several key cellular events:
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Induction of Apoptosis: The compound triggers the apoptotic cascade in HL-60 cells.[1]
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Upregulation of Pro-Apoptotic Proteins: An increase in the expression of Bax, a pro-apoptotic protein, is observed.[1]
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Increased Caspase-3 Activity: Caspase-3, a key executioner caspase in apoptosis, is activated.[1]
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Modulation of Intracellular Calcium and Reactive Oxygen Species (ROS): The compound influences intracellular calcium levels and increases the production of ROS, which are known to play a role in apoptosis induction.[1]
These findings suggest that Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate acts through a mitochondria-dependent pathway to induce cancer cell death.[1] The aniline group is believed to be a key contributor to its anti-proliferative activity.[1]
Apoptosis Induction Pathway
Caption: Proposed mechanism of apoptosis induction in HL-60 cells.
The Carboxylic Acid Derivative: A Path Forward
While the ethyl ester has demonstrated promising biological activity, the corresponding carboxylic acid, 2-Anilino-4-oxo-4,5-dihydrofuran-3-carboxylic acid, remains a molecule of significant interest. In drug design, the conversion of an ester to a carboxylic acid can have profound effects on a compound's properties, including:
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Solubility: Carboxylic acids are often more water-soluble than their corresponding esters, which can be advantageous for formulation and bioavailability.
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Pharmacokinetics: The presence of a carboxylic acid group can alter a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.
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Target Binding: A carboxylic acid can introduce new hydrogen bonding interactions with a biological target, potentially enhancing potency and selectivity.
Proposed Synthesis via Ester Hydrolysis
The conversion of Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate to its carboxylic acid can be achieved through ester hydrolysis. This is a fundamental reaction in organic chemistry and can be carried out under acidic or basic conditions.
Base-Catalyzed Hydrolysis (Saponification):
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Treatment of the ethyl ester with an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).
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The reaction typically requires heating to proceed at a reasonable rate.
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The initial product is the carboxylate salt.
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Acidification of the reaction mixture with a strong acid (e.g., HCl) will protonate the carboxylate to yield the desired carboxylic acid.
Acid-Catalyzed Hydrolysis:
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Heating the ethyl ester in the presence of a strong acid catalyst (e.g., sulfuric acid, H₂SO₄) and excess water.
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This is a reversible reaction, and the use of a large excess of water drives the equilibrium towards the formation of the carboxylic acid and ethanol.
The choice between acidic and basic hydrolysis would depend on the stability of the rest of the molecule to the reaction conditions. Given the presence of the anilino and dihydrofuran moieties, a careful optimization of the reaction conditions would be necessary to avoid unwanted side reactions.
Future Directions and Conclusion
The 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate scaffold represents a promising starting point for the development of novel anti-cancer agents. The readily synthesizable ethyl ester has demonstrated significant anti-proliferative and pro-apoptotic activity in leukemia cells.
Future research in this area should focus on several key aspects:
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Synthesis and Evaluation of the Carboxylic Acid: A systematic investigation into the hydrolysis of the ethyl ester and the subsequent biological evaluation of the resulting carboxylic acid is a critical next step.
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Structure-Activity Relationship (SAR) Studies: The synthesis and testing of a library of derivatives with modifications to the aniline ring and other positions on the dihydrofuran core will provide valuable insights into the structural requirements for optimal activity.
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In Vivo Efficacy: Promising compounds should be advanced to preclinical in vivo models to assess their efficacy and safety in a more complex biological system.
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Target Identification: Elucidating the specific molecular target(s) of these compounds will facilitate a more rational approach to drug design and development.
References
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Chen, Y. F., et al. (2014). Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate exhibits anti-proliferative activity and induces apoptosis in promyelocytic leukemia HL-60 cells. Oncology Letters, 8(5), 2153–2158. [Link]
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Karthikeyan, C., et al. (2009). Ethyl 2-[4-(benzyloxy)anilino]-4-oxo-4,5-dihydrofuran-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 10), o2315. [Link]
